2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Description
Systematic IUPAC Nomenclature & CAS Registry
The compound is formally named 2-(4-methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid under IUPAC guidelines. The parent structure, imidazo[1,2-a]pyridine, consists of a fused bicyclic system combining an imidazole ring (positions 1–3) and a pyridine ring (positions 4–8). The substituents are assigned as follows:
- A 4-methylphenyl group at position 2 of the imidazo[1,2-a]pyridine scaffold.
- A carboxylic acid group at position 8 of the pyridine moiety.
The CAS Registry Number for this compound is 133427-26-6 . This identifier is critical for unambiguous referencing in chemical databases and regulatory documents.
Molecular Formula & Constitutional Isomerism
The molecular formula C₁₅H₁₂N₂O₂ corresponds to a molar mass of 252.27 g/mol . Constitutional isomerism in this compound arises from two primary factors:
- Substituent Position Variability : The carboxylic acid group could theoretically occupy alternative positions on the pyridine ring (e.g., position 6 or 7), though synthetic routes favor the 8-position due to electronic and steric factors.
- Methyl Group Orientation : The 4-methylphenyl substituent could adopt para, meta, or ortho configurations on the benzene ring, but the para isomer is exclusively reported in literature.
A comparative analysis of potential isomers is summarized in Table 1.
Table 1 : Constitutional Isomerism in C₁₅H₁₂N₂O₂ Derivatives
| Isomer Type | Substituent Position | Stability Considerations |
|---|---|---|
| 8-Carboxylic acid | Pyridine C8 | Stabilized by resonance (see 1.4) |
| 6-Carboxylic acid | Pyridine C6 | Less conjugation with imidazole N |
| 2-(3-Methylphenyl) analog | Phenyl C3 | Increased steric hindrance |
Crystal Structure & X-ray Diffraction Analysis
While direct X-ray crystallographic data for this compound remain unpublished, analogous imidazo[1,2-a]pyridine derivatives exhibit monoclinic or orthorhombic crystal systems with π-π stacking interactions between aromatic rings. Key inferred structural features include:
- Planarity : The imidazo[1,2-a]pyridine core is expected to adopt a nearly planar conformation, facilitating conjugation.
- Hydrogen Bonding : The carboxylic acid group participates in intermolecular hydrogen bonds, forming dimeric structures in the solid state.
- Unit Cell Parameters : Based on similar compounds (e.g., 2-phenylimidazo[1,2-a]pyridine), estimated lattice constants are a = 8.2–8.5 Å, b = 10.1–10.4 Å, and c = 12.3–12.6 Å.
Tautomeric Forms & Resonance Stabilization
The imidazo[1,2-a]pyridine system exhibits prototropic tautomerism , with proton shifts occurring between N1 and N3 positions (Figure 1). For this compound, two dominant tautomers are possible:
- N1-Protonated Form : Stabilized by conjugation between the imidazole nitrogen lone pair and the pyridine π-system.
- N3-Protonated Form : Favored in polar solvents due to enhanced solvation of the N–H group.
Resonance Stabilization : The carboxylic acid group at C8 engages in cross-conjugation with the heterocyclic core, delocalizing electron density through the following pathways:
- Pathway A : Carboxylic acid → Pyridine ring → Imidazole ring → 4-Methylphenyl group.
- Pathway B : Direct conjugation between the carboxylic acid and the imidazole N1 lone pair.
This delocalization reduces the compound’s overall acidity compared to aliphatic carboxylic acids (predicted pKₐ ≈ 3.8–4.2).
Properties
IUPAC Name |
2-(4-methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15(18)19)14(17)16-13/h2-9H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJHQKOIULGKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654698 | |
| Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133427-26-6 | |
| Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The initial condensation forms a Schiff base intermediate, which undergoes cyclization via intramolecular nucleophilic attack. Carboxylation at the 8-position is achieved through hydrolysis of intermediate esters or nitriles. Key parameters affecting yield include:
-
Catalyst : Protic acids (e.g., HCl, H2SO4) accelerate cyclization but may promote side reactions.
-
Solvent polarity : Ethanol outperforms non-polar solvents due to improved intermediate solubility.
A representative procedure from VulcanChem involves refluxing 2-aminopyridine (1.0 equiv) and 4-methylbenzaldehyde (1.2 equiv) in ethanol for 12 hours, followed by treatment with chloroacetic acid to introduce the carboxyl group. This method yields approximately 68–72% of the target compound after recrystallization.
Halogenation and Carboxylation Approach
Patent US20060084806A1 discloses a halogenation-carboxylation strategy using acid halide intermediates . The method involves:
Industrial-Scale Adaptations
WO2018008929A1 describes a scaled-up variant using continuous flow reactors to enhance safety and efficiency. Critical process parameters include:
-
Residence time : 15–30 minutes for complete halogenation.
-
Quenching : Rapid neutralization with aqueous NaOH prevents decomposition.
This method achieves 85% yield in the hydrolysis step, as demonstrated in Example 2 of WO2018008929A1.
Ultrasonic-Assisted Synthesis
A green chemistry advancement reported in ACS Omega utilizes molecular iodine catalysis under ultrasonic irradiation . This one-pot method condenses 2-aminopyridine, 4-methylbenzaldehyde, and dimedone in aqueous media.
Key Advantages Over Traditional Methods
-
Reaction time : 30 minutes vs. 12+ hours for classical methods.
-
Solvent : Water replaces organic solvents, reducing waste.
The ultrasound promotes cavitation, enhancing mass transfer and reaction kinetics. A typical protocol involves 20 mol% iodine catalyst, ultrasonic irradiation at 40 kHz, and room-temperature conditions.
Continuous Flow Synthesis
Industrial patents emphasize continuous flow systems to address scalability challenges. Key features include:
-
Microreactor design : Enables precise temperature control (ΔT ±1°C).
-
In-line analysis : Real-time HPLC monitoring reduces batch failures.
Example 1 from WO2018008929A1 details a continuous carboxylation process achieving 89% yield at 120°C with a residence time of 8 minutes.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical Condensation | 68–72 | 12–24 h | Moderate | High (organic solvents) |
| Halogenation-Carboxylation | 85 | 2–4 h | High | Moderate (acid waste) |
| Ultrasonic-Assisted | 78–82 | 0.5 h | Low | Low (aqueous media) |
| Continuous Flow | 89 | <1 h | Very High | Moderate |
Chemical Reactions Analysis
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and appropriate solvents . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Position 2
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic Acid
- Structural Difference : Replaces the 4-methyl group with a bromine atom.
- The bulkier bromine may reduce binding affinity in biological targets compared to the smaller methyl group .
- Commercial Availability: Priced at $399/500 mg (Santa Cruz Biotechnology) .
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic Acid
- Structural Difference : Features a trifluoromethyl (-CF₃) group instead of 4-methylphenyl.
- Impact : The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. However, its strong electron-withdrawing nature may reduce nucleophilic substitution reactivity compared to the methyl group .
- Similarity Score : 0.81 (based on structural similarity metrics) .
Halogen-Substituted Derivatives at Position 6
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid
- Structural Difference : Bromine at position 6 instead of a hydrogen atom.
- This derivative is frequently used as a synthetic intermediate for Suzuki-Miyaura cross-coupling reactions .
- Similarity Score : 0.90 .
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid
Salt and Ester Forms
Imidazo[1,2-a]pyridine-8-carboxylic Acid Hydrochloride
- Structural Difference : Hydrochloride salt of the carboxylic acid.
- Impact : The salt form significantly improves aqueous solubility, enhancing bioavailability in pharmacological applications. Purity: 98% (Combi-Blocks) .
- Synthesis : Used in amide coupling reactions, e.g., with HATU and DMF as solvents .
Methyl Imidazo[1,2-a]pyridine-8-carboxylate
Bioactive Analogues with Anticancer Potential
4-Cyano-1-oxo-3-phenyl-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-8-carboxylic Acid
Data Tables
Table 1: Physicochemical Properties of Selected Derivatives
| Compound Name | CAS Number | Similarity Score | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | Not Provided | 1.00 | ~0.5 (DMSO) | 215–217* |
| 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid | 903129-78-2 | 0.90 | ~0.3 (DMSO) | 220–222 |
| 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid | 155735-02-7 | 0.89 | ~0.4 (DMSO) | 210–212 |
| Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | 145335-90-6 | 0.85 | >10 (Water) | 245–248 |
Table 2: Commercial Availability and Pricing
| Compound Name | Vendor | Quantity | Price |
|---|---|---|---|
| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | Santa Cruz Biotechnology | 500 mg | $399.00 |
| Imidazo[1,2-a]pyridine-8-carboxylic acid | Achem-block | 10 g | $150.00 |
Key Research Findings
- Synthetic Utility : Halogenated derivatives (e.g., 6-bromo) are pivotal intermediates for further functionalization via cross-coupling reactions .
- Pharmacological Relevance : The carboxylic acid group at position 8 is critical for anticancer activity, as evidenced by MCF-7 cell line studies .
- Solubility Enhancement : Hydrochloride salts offer improved solubility (>10 mg/mL in water), making them preferable for in vivo studies .
Biological Activity
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid, also known as 2-p-Tolyl-imidazo[1,2-a]pyridine-8-carboxylic acid, is a compound of significant interest due to its diverse biological activities. This article aims to compile and analyze current research findings regarding the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C15H12N2O2
- Molar Mass : 252.27 g/mol
- CAS Number : 133427-26-6
The compound's structure features an imidazo[1,2-a]pyridine core, which is known for its potential in medicinal chemistry due to its ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assay : In a study involving HeLa cells, several imidazo[1,2-a]pyridine analogs exhibited IC50 values ranging from 25 to 150 μM, indicating potent cytotoxicity. Notably, compounds with specific substituents showed enhanced activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antimicrobial properties. The scaffold has shown effectiveness against a range of pathogens:
- Antibacterial and Antifungal Effects : Various studies report that these compounds possess significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been documented in several pharmacological studies:
- Mechanism of Action : The anti-inflammatory activity is often linked to the inhibition of pro-inflammatory cytokines and mediators. Compounds in this class have been shown to reduce inflammation in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at the para position | Enhances lipophilicity and biological activity |
| Variations in the nitrogen substitution | Alters receptor binding affinity and selectivity |
Research indicates that modifications at specific positions on the imidazo[1,2-a]pyridine ring can lead to substantial changes in biological activity .
Case Studies and Research Findings
- Study on Anticancer Activity : A recent publication evaluated various imidazo[1,2-a]pyridine derivatives for their cytotoxic effects against breast cancer cell lines. The study found that certain derivatives had lower IC50 values than traditional treatments .
- Antimicrobial Screening : Another study focused on the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited significant inhibition zones compared to controls .
- Inflammation Models : Experimental models demonstrated that these compounds could significantly reduce paw edema in rats induced by carrageenan, indicating their potential as anti-inflammatory agents .
Q & A
Q. What are the most efficient synthetic methodologies for 2-(4-methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid?
Answer: The compound can be synthesized using:
- Solid-phase synthesis : Reacting polymer-bound 2-aminonicotinate with α-haloketones, followed by halogenation at the 3-position of the imidazo[1,2-a]pyridine core .
- Microwave-assisted synthesis : Utilizing microwave irradiation (e.g., in diglyme solvent) to accelerate reactions, achieving higher yields and shorter reaction times compared to conventional methods .
- Multicomponent reactions : Combining 2-aminopyridine derivatives with aldehydes and isocyanides to form imidazo[1,2-a]pyridine scaffolds .
Q. How is the structural characterization of this compound performed?
Answer: Key techniques include:
- X-ray crystallography : Resolving the crystal lattice to confirm bond lengths, angles, and non-covalent interactions (e.g., π-π stacking, hydrogen bonds) .
- Hirshfeld surface analysis : Quantifying intermolecular interactions (e.g., C–H···N, C–H···O) to explain packing behavior .
- Spectroscopic methods :
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity through substituent modification?
Answer:
- Electron-withdrawing groups (EWGs) : Introducing nitro (-NO₂) or trifluoromethyl (-CF₃) groups at the 3-position enhances antimicrobial activity by increasing electrophilicity .
- Aromatic substitution : Replacing the 4-methylphenyl group with pyridinyl or methoxyphenyl moieties improves binding to biological targets (e.g., GABAA receptors) .
- Carboxylic acid bioisosteres : Replacing the -COOH group with tetrazole or sulfonamide improves metabolic stability while retaining pharmacological activity .
Q. How do non-covalent interactions influence the compound’s supramolecular assembly?
Answer: Hirshfeld analysis of structurally analogous derivatives reveals:
- C–H···O/N interactions : Contribute 15-20% to crystal packing, stabilizing layered arrangements .
- π-π stacking : Between aromatic rings (e.g., imidazo[1,2-a]pyridine and phenyl groups) accounts for 30-40% of interactions, critical for solid-state stability .
- Halogen bonds : Chlorine or fluorine substituents enhance intermolecular cohesion (e.g., C–F···H contacts in fluorinated derivatives) .
Q. How can researchers resolve contradictions in reported biological activities?
Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) to minimize false positives .
- Solubility differences : Use DMSO/water co-solvents to ensure consistent compound dissolution across studies .
- Structural impurities : Validate purity via HPLC (>95%) and mass spectrometry to exclude confounding byproducts .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
- Molecular docking : Simulates interactions with biological targets (e.g., bacterial enzymes, viral proteases) to prioritize derivatives for synthesis .
- ADMET prediction : Software like SwissADME estimates bioavailability, blood-brain barrier penetration, and toxicity risks .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
- Matrix interference : Use LC-MS/MS with selective ion monitoring (SIM) to distinguish the compound from endogenous metabolites .
- Low sensitivity : Derivatize the carboxylic acid group with pentafluorobenzyl bromide to enhance detection limits in plasma .
- Degradation in solution : Store samples at -80°C and avoid repeated freeze-thaw cycles to preserve stability .
Data Contradiction Analysis Example
Conflict : Microwave-assisted synthesis (90% yield ) vs. solid-phase synthesis (60-75% yield ).
Resolution : Microwave irradiation accelerates reaction kinetics and reduces side reactions (e.g., hydrolysis), whereas solid-phase methods prioritize scalability over yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
